tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyloxycarbonyl group and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different imidazole derivatives, while reduction can produce simpler amine compounds.
Scientific Research Applications
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyloxycarbonyl-protected amino acids and imidazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(22)20-10-14(19-12-20)9-18-15(21)23-11-13-7-5-4-6-8-13/h4-8,10,12H,9,11H2,1-3H3,(H,18,21) |
InChI Key |
JSZIEZQSVUCXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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